2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a pyridine ring substituted with a carbaldehyde group at the 3-position and a 2-methylpyrrolidin-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: Similar structure but lacks the 2-methylpyrrolidin-1-yl group.
2-Methylpyrrolidine: Similar structure but lacks the pyridine-3-carbaldehyde moiety.
Pyridine-2-carbaldehyde: Isomeric compound with the carbaldehyde group at the 2-position.
Uniqueness
2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyridine ring and the 2-methylpyrrolidin-1-yl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-4-3-7-13(9)11-10(8-14)5-2-6-12-11/h2,5-6,8-9H,3-4,7H2,1H3 |
InChI Key |
VXUCRZPLUZEZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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